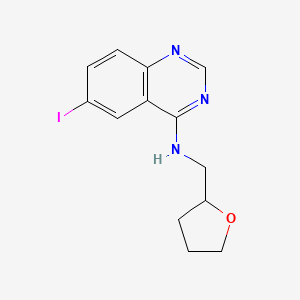

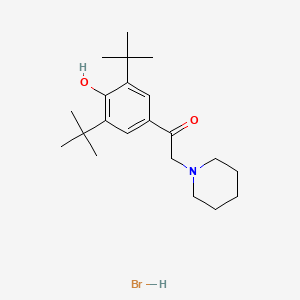

![molecular formula C19H18N2O3S B4048716 1-[4-(4-hydroxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4048716.png)

1-[4-(4-hydroxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone

Vue d'ensemble

Description

The compound “1-[4-(4-hydroxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone” is structurally related to Acetovanillone, also known as Apocynin . It is an aromatic ketone that is 1-phenylethanone substituted by a hydroxy group at position 4 and a methoxy group at position 3 . It has been used in trials studying the treatment of Bronchial Asthma and Chronic Obstructive Pulmonary Disease .

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA) is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants .

Molecular Structure Analysis

The molecular structure of the compound has been optimized, and its various parameters were ascertained, using Density Functional Theory . The molecule’s Fourier Transform-Infra Red and Raman spectra are recorded and examined .

Chemical Reactions Analysis

The compound is an inhibitor of NADPH oxidase activity and thus is effective in preventing the production of the superoxide in human agranulocytes or neutrophilic granulocytes .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 166.17 g/mol . It is a member of acetophenones, a methyl ketone, and an aromatic ketone .

Applications De Recherche Scientifique

Antimicrobial Activity

The compound related to 1-[4-(4-hydroxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone has been synthesized and evaluated for its antimicrobial activity. The synthesis involves a combination of trifluoro-1-(4-methylphenyl)butane-1,3-dione, an aldehyde, N-methylthiourea, and concentrated hydrochloric acid in ethanol. The resulting compounds displayed interesting antimicrobial properties, as demonstrated through the cup plate method. This showcases the potential of these compounds in developing new antimicrobial agents (Chaudhari, 2012).

Corrosion Inhibition

Another significant application involves the corrosion inhibition effect of synthesized spiropyrimidinethiones on mild steel in an acidic solution. These inhibitors exhibit mixed inhibitory properties and adhere to the surface of mild steel according to Langmuir's adsorption isotherm. Their efficacy was confirmed through various methods, including electrochemical impedance spectroscopy, scanning electron microscopy, and density functional theory calculations. This research highlights the compound's potential in protecting metals from corrosion, which is crucial in industrial applications (Yadav et al., 2015).

Synthesis of Novel Compounds

Further research has led to the synthesis of novel compounds utilizing the base structure of this compound. These novel compounds have been synthesized through various chemical reactions and characterized using spectral data. Their potential applications range from further pharmaceutical research to materials science, demonstrating the versatility and importance of exploring such chemical entities in scientific research (Brahmachari & Nayek, 2017).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[4-(4-hydroxy-3-methoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-11(22)16-17(12-6-4-3-5-7-12)20-19(25)21-18(16)13-8-9-14(23)15(10-13)24-2/h3-10,18,23H,1-2H3,(H2,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQFIOLYKLLRDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)O)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24798163 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

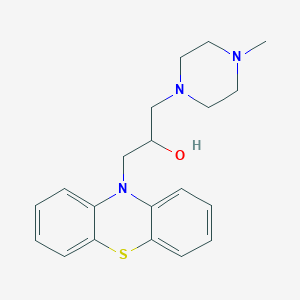

![methyl 2-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4048640.png)

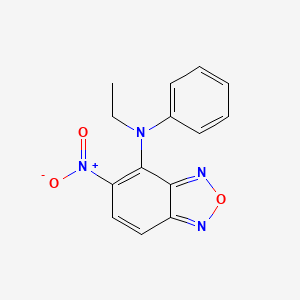

![N-[4-(dimethylamino)benzyl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide hydrochloride](/img/structure/B4048643.png)

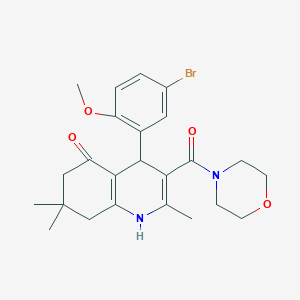

![N-[(5-iodopyridin-2-yl)carbamothioyl]pentanamide](/img/structure/B4048668.png)

![phenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B4048678.png)

![N-[4-(aminosulfonyl)-2-methylphenyl]-2-phenylpropanamide](/img/structure/B4048697.png)

![2-{3-allyl-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B4048712.png)

![3-HYDROXY-3-[2-OXO-2-(2-PYRIDYL)ETHYL]-1-(2-PROPYNYL)-1,3-DIHYDRO-2H-INDOL-2-ONE](/img/structure/B4048719.png)

![2-{[3-(4-biphenylyloxy)-2-hydroxypropyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4048721.png)